BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of Boc-N-(Allyl)-Glycine:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boc-N-(Allyl)-Glycine

Cat. No.: B179892

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Boc-N-(Allyl)-Glycine, a key building block in synthetic organic chemistry and drug discovery.
This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data,
along with the experimental protocols for their acquisition, to aid in the characterization and
quality control of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for Boc-N-(Allyl)-Glycine.

Nuclear Magnetic Resonance (NMR) Data
1H NMR (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.40 s oH C(CHs)3
2.41-2.53 m 2H CH2-CH=CH2
4.32-4.38 m 1H N-CH-COOH
5.10-5.25 m 2H CH=CH:
5.70-5.85 m 1H CH=CH:
~10-12 brs 1H COOH

Note: The 'H NMR data is based on the closely related N-(Boc)-Allylglycine methyl ester and is
expected to be highly comparable for the carboxylic acid form, with the addition of a broad
singlet for the carboxylic acid proton.[1]

BC NMR

While specific experimental 13C NMR data for Boc-N-(Allyl)-Glycine was not found in the
reviewed literature, theoretical chemical shifts can be predicted based on the structure and
data from similar compounds. Key expected resonances include:

Chemical Shift (6) ppm (Predicted) Assighment
~28.3 C(CHs)3
~37.0 CH2-CH=CH2
~53.0 N-CH-COOH
~80.0 C(CH3)s
~118.0 CH=CH:
~133.0 CH=CH:
~155.0 N-C=0 (Boc)
~175.0 COOH
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Infrared (IR) Spectroscopy Data

The IR spectrum of Boc-N-(Allyl)-Glycine is expected to show characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm—?) Assignment

~3300-2500 (broad) O-H stretch (carboxylic acid)
~2980-2930 C-H stretch (alkane)

~1740 C=0 stretch (carboxylic acid)
~1690 C=0 stretch (carbamate)
~1645 C=C stretch (alkene)

~1160 C-O stretch (carbamate)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and accurate interpretation.

NMR Spectroscopy Protocol

1. Sample Preparation:

Weigh 5-10 mg of Boc-N-(Allyl)-Glycine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds)
in a clean, dry NMR tube.

2. Instrument Setup:

The data presented is typically acquired on a 400 or 500 MHz NMR spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.
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3. 'H NMR Acquisition:
» A standard pulse program is used to acquire the proton spectrum.

o Key parameters include a sufficient number of scans for a good signal-to-noise ratio
(typically 16-64 scans) and a relaxation delay of 1-5 seconds.

4. 13C NMR Acquisition:

o A proton-decoupled pulse program is used to acquire the carbon spectrum, resulting in
singlets for each unique carbon atom.

e Alarger number of scans is typically required (e.g., 1024 or more) due to the low natural
abundance of 13C.

5. Data Processing:

e The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-
domain spectrum.

e Phase and baseline corrections are applied.

e The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS at 0 ppm).

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation:

o For solid samples like Boc-N-(Allyl)-Glycine, the Attenuated Total Reflectance (ATR)
technique is commonly used. A small amount of the powder is placed directly on the ATR
crystal.

 Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

2. Data Acquisition:
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000 to 400 cm~2.

w

. Data Processing:

The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™1).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
Boc-N-(Allyl)-Glycine.

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: Experimental workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179892#spectroscopic-data-of-boc-n-allyl-glycine-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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